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Compound of Interest

Compound Name: CYP11B2-IN-2

Cat. No.: B15135005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "CYP11B2-IN-2" is not a standardized nomenclature. This

document provides a comprehensive technical overview of a well-characterized and clinically

relevant CYP11B2 inhibitor, Baxdrostat, as a representative molecule for this target class.

Introduction
Baxdrostat (formerly known as CIN-107 and RO6836191) is a potent and highly selective,

orally active, non-steroidal competitive inhibitor of aldosterone synthase (CYP11B2).[1][2]

Aldosterone synthase is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS),

responsible for the final and rate-limiting step in the biosynthesis of aldosterone.[3]

Dysregulation of aldosterone production is a key contributor to the pathophysiology of

hypertension and cardiovascular disease. Baxdrostat's high selectivity for CYP11B2 over the

closely related 11β-hydroxylase (CYP11B1) minimizes the risk of off-target effects on cortisol

synthesis, a significant challenge with earlier generations of aldosterone synthase inhibitors.[2]

[3] This document provides a detailed technical overview of baxdrostat, including its chemical

properties, quantitative biological data, experimental methodologies, and its mechanism of

action within the aldosterone synthesis pathway.

IUPAC Name: N-[(8R)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-

tetrahydroisoquinolin-8-yl]propanamide[4]
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SMILES String:

CCC(=O)N[C@@H]1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C[4]

Quantitative Data Summary
The following tables summarize the key in vitro inhibitory activity and clinical efficacy data for

baxdrostat.

Table 1: In Vitro Inhibitory Activity of Baxdrostat[1][5]
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Target
Enzyme

Species
Assay
System

Parameter Value
Selectivity
(CYP11B1/C
YP11B2)

CYP11B2

(Aldosterone

Synthase)

Human

Recombinant

human

CYP11B2 in

human renal

leiomyoblasto

ma cells

Ki 13 nM >100-fold

CYP11B1

(11β-

Hydroxylase)

Human

Recombinant

human

CYP11B1 in

human renal

leiomyoblasto

ma cells

Ki >1300 nM

CYP11B2

(Aldosterone

Synthase)

Cynomolgus

Monkey

Recombinant

monkey

CYP11B2 in

human renal

leiomyoblasto

ma cells

Ki - 800-fold

CYP11B1

(11β-

Hydroxylase)

Cynomolgus

Monkey

Recombinant

monkey

CYP11B1 in

human renal

leiomyoblasto

ma cells

Ki -

Table 2: Clinical Trial Efficacy of Baxdrostat in Patients with Resistant Hypertension (BrigHTN

Trial)[6][7][8]
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Treatment
Group (once
daily for 12
weeks)

Change in
Seated
Systolic Blood
Pressure from
Baseline
(mmHg)

Placebo-
Adjusted
Change in
Systolic Blood
Pressure
(mmHg)

Change in
Seated
Diastolic
Blood
Pressure from
Baseline
(mmHg)

Placebo-
Adjusted
Change in
Diastolic
Blood
Pressure
(mmHg)

Placebo -9.4 - - -

Baxdrostat 0.5

mg
-17.5 -8.1 - -

Baxdrostat 1 mg -19.6 -10.2 - -

Baxdrostat 2 mg -20.4 -11.0 -5.1 -

Experimental Protocols
In Vitro CYP11B1 and CYP11B2 Inhibition Assay
The in vitro inhibitory activity of baxdrostat on human CYP11B1 and CYP11B2 was determined

using a whole-cell assay with stably transfected cell lines. This method provides a

physiologically relevant environment for assessing enzyme inhibition.

Cell Line:

Human renal leiomyoblastoma cells (ATCC CRL1440) were stably transfected to express

recombinant human CYP11B1 or CYP11B2.[4]

V79 Chinese hamster lung fibroblasts are also a commonly used host cell line for expressing

cytochrome P450 enzymes for such assays.[9][10]

General Protocol:

Cell Culture: The stably transfected cells are cultured in a suitable medium (e.g., MEM with

L-glutamine, 10% FBS, and 1% antibiotics) in a controlled environment (37°C, 5% CO2).[11]
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Compound Preparation: Baxdrostat is dissolved in a suitable solvent, typically DMSO, to

create a stock solution. A dilution series is then prepared to test a range of concentrations.

Incubation: The cells are seeded in multi-well plates and allowed to adhere. The culture

medium is then replaced with a medium containing the appropriate substrate for the

respective enzyme (11-deoxycortisol for CYP11B1 or 11-deoxycorticosterone for CYP11B2)

and varying concentrations of baxdrostat or vehicle control.

Reaction Termination and Product Quantification: After a defined incubation period, the

reaction is stopped. The concentration of the product (cortisol for CYP11B1 or aldosterone

for CYP11B2) in the cell supernatant is quantified using a sensitive analytical method, such

as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a specific

immunoassay (e.g., CLEIA or ECLIA).[12]

Data Analysis: The product concentrations are plotted against the inhibitor concentrations.

The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a four-

parameter logistic equation. The inhibitor constant (Ki) can be calculated from the IC50 value

using the Cheng-Prusoff equation, especially in competitive inhibition studies.

Clinical Trial Protocol for Resistant Hypertension
(BrigHTN Trial)
The BrigHTN trial was a phase 2, multicenter, randomized, double-blind, placebo-controlled,

parallel-group, dose-ranging study to evaluate the efficacy and safety of baxdrostat in patients

with treatment-resistant hypertension.[6][8]

Patient Population:

Adults (≥18 years) with treatment-resistant hypertension.

Seated blood pressure of ≥130/80 mmHg.

Receiving stable doses of at least three antihypertensive medications, including a diuretic.[6]

Study Design:
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Screening and Run-in: A screening period of up to 8 weeks was followed by a 2-week single-

blind placebo run-in period to ensure medication adherence.[8]

Randomization: Eligible patients were randomized to receive once-daily oral doses of

baxdrostat (0.5 mg, 1 mg, or 2 mg) or placebo for 12 weeks, in addition to their existing

antihypertensive regimen.[6][8]

Blood Pressure Monitoring: The primary endpoint was the change in seated systolic blood

pressure from baseline to week 12. Blood pressure was measured at various time points

throughout the study using an automated in-office monitor.[6]

Pharmacodynamic Assessments: Blood and urine samples were collected to measure levels

of aldosterone, cortisol, and plasma renin activity to assess the pharmacodynamic effects of

baxdrostat.

Safety Monitoring: Safety and tolerability were assessed through the monitoring of adverse

events, clinical laboratory tests, vital signs, and physical examinations.

Signaling Pathway and Mechanism of Action
Baxdrostat exerts its therapeutic effect by selectively inhibiting aldosterone synthase

(CYP11B2), thereby blocking the final steps of aldosterone biosynthesis in the zona

glomerulosa of the adrenal cortex. The following diagram illustrates the steroidogenesis

pathway leading to aldosterone and cortisol, highlighting the point of inhibition by baxdrostat.
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Caption: Aldosterone and Cortisol Biosynthesis Pathway.

This diagram illustrates the key enzymatic steps in the synthesis of aldosterone and cortisol

from cholesterol. Baxdrostat selectively inhibits CYP11B2, blocking the conversion of 11-

deoxycorticosterone to aldosterone, without significantly affecting the CYP11B1-mediated

synthesis of cortisol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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